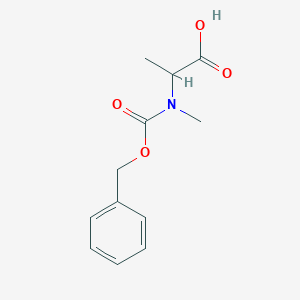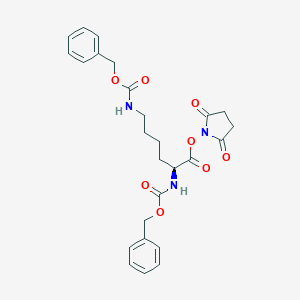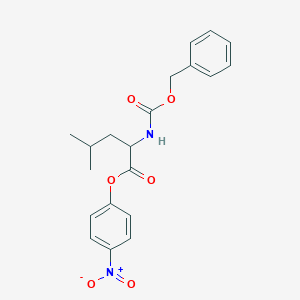
Z-HYP-OMe
概述
描述
作用机制
Target of Action
Z-HYP-OMe is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds
Pharmacokinetics
This compound is a viscous liquid that is colorless to light yellow . It is soluble in DMSO
Action Environment
It is known that the compound is stable at room temperature and has a specific storage temperature depending on its form
生化分析
Cellular Effects
It is suggested that Z-HYP-OMe might have potential in pharmaceutical development .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
准备方法
Synthetic Routes and Reaction Conditions: Z-HYP-OMe is typically synthesized by reacting N-protected trans-L-hydroxyproline (Z-HYP) with a methyl esterification reagent in methanol . The reaction is usually carried out at room temperature, and common methyl esterification reagents include methanol and methyl formate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protected amino acids and esterification reactions under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: Z-HYP-OMe undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Z-HYP-OMe has a wide range of applications in scientific research:
相似化合物的比较
- N-Cbz-L-4-Hydroxyproline methyl ester
- N-Carbobenzoxy-4-trans-hydroxy-L-proline methyl ester
- (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Comparison: Z-HYP-OMe is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of hydroxyproline-related polypeptides and peptide drugs. Its high purity and specific molecular structure provide advantages in various biochemical applications compared to other similar compounds .
属性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAGQHUUDRPOI-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64187-48-0 | |
| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Z-HYP-OMe a good acceptor molecule in transglycosylation reactions catalyzed by enzymes found in Achatina achatina digestive juice?
A1: Research has shown that the digestive juice of the giant African snail, Achatina achatina, is a rich source of various glycosidases, including β-galactosidase and α-fucosidase. [, ] These enzymes are capable of catalyzing not only hydrolysis reactions but also transglycosylation reactions, which involve the transfer of a glycosyl unit to an acceptor molecule other than water. [, ] this compound (N-carbobenzyloxy-hydroxyproline methyl ester) possesses a hydroxyl group, making it a suitable acceptor for the transfer of glycosyl units. Studies have demonstrated that this compound exhibits significant acceptor efficiency with the β-galactosidase activity present in the snail digestive juice, leading to the formation of β-galactosyl-(this compound) derivatives. [, ] Notably, the yield of galactosyl-(this compound) reached 28%, highlighting the effectiveness of this compound as an acceptor molecule in this specific enzymatic reaction. []
Q2: How does the specificity of the glycosidases in Achatina achatina digestive juice influence the use of this compound in transglycosylation reactions?
A2: The digestive juice of Achatina achatina contains a diverse array of glycosidases with varying specificities. [] For instance, research has identified two α-fucosidases with broad substrate specificity and an acidic β-galactosidase with strict specificity towards β-galactosides. [] This difference in specificity significantly influences the outcome of transglycosylation reactions using this compound as an acceptor. While the broad specificity of the α-fucosidases might enable them to utilize this compound to some extent, the strict specificity of the β-galactosidase suggests that it would only efficiently catalyze the transfer of galactosyl units to this compound, leading to the formation of the specific product, β-galactosyl-(this compound). [] Therefore, understanding the specificities of the different glycosidases within the Achatina achatina digestive juice is crucial for predicting the outcome and efficiency of transglycosylation reactions involving this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














